Levopimaric acid Levopimaric acid L-Pimaric acid is a diterpenoid.
Brand Name: Vulcanchem
CAS No.: 79-54-9
VCID: VC21341864
InChI: InChI=1S/C20H30O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h6,12-13,16-17H,5,7-11H2,1-4H3,(H,21,22)/t16-,17+,19+,20+/m0/s1
SMILES: CC(C)C1=CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C
Molecular Formula: C20H30O2
Molecular Weight: 302.5 g/mol

Levopimaric acid

CAS No.: 79-54-9

Cat. No.: VC21341864

Molecular Formula: C20H30O2

Molecular Weight: 302.5 g/mol

* For research use only. Not for human or veterinary use.

Levopimaric acid - 79-54-9

CAS No. 79-54-9
Molecular Formula C20H30O2
Molecular Weight 302.5 g/mol
IUPAC Name (1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,9,10,10a-octahydrophenanthrene-1-carboxylic acid
Standard InChI InChI=1S/C20H30O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h6,12-13,16-17H,5,7-11H2,1-4H3,(H,21,22)/t16-,17+,19+,20+/m0/s1
Standard InChI Key RWWVEQKPFPXLGL-ONCXSQPRSA-N
Isomeric SMILES CC(C)C1=CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C
SMILES CC(C)C1=CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C
Canonical SMILES CC(C)C1=CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C

Physical and Chemical Properties

Structural Characteristics

Levopimaric acid possesses a complex tricyclic phenanthrene structure with specific substitution patterns. The compound contains a carboxylic acid group at position 1, methyl groups at positions 1 and 4a, and an isopropyl group at position 7. This structure is responsible for its unique chemical reactivity and biological properties. The systematic IUPAC name of levopimaric acid is (1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,9,10,10a-octahydrophenanthrene-1-carboxylic acid, reflecting its stereochemical complexity . Alternatively, it can be described as 2,3,4,4b,5,9,10,10a-octahydro-7-isopropyl-1,4a-dimethylphenanthrene-1-carboxylic acid .

The chirality of levopimaric acid is particularly significant, as evidenced by its specific optical rotation value of [α]D -278°, indicating its levorotatory nature . This stereochemical configuration plays a crucial role in its biological activity and interactions with molecular targets in various biological systems.

Physical Properties

Levopimaric acid exhibits distinctive physical properties that influence its behavior in various environments and applications. Table 1 summarizes the key physical and chemical properties of levopimaric acid based on available research data.

PropertyValueReference
CAS Number79-54-9
Molecular FormulaC20H30O2
Molecular Weight302.45100 g/mol
AppearanceColorless crystals
Density1.06 g/cm³
Melting Point151-152°C
Boiling Point429.4°C at 760 mmHg
Flash Point204.6°C
Neutral Equivalent302.24
Optical Rotation[α]D -278°
LogP5.20620
PSA37.30000
Index of Refraction1.541
Exact Mass302.22500

The solubility profile of levopimaric acid is characterized by good solubility in organic solvents such as alcohol, ether, and benzene, while it exhibits lower solubility in hexane . This solubility pattern reflects its predominantly hydrophobic nature with a polar carboxylic acid functional group, which influences its extraction procedures and potential formulation strategies for pharmaceutical applications.

Chemical Behavior

Levopimaric acid demonstrates several interesting chemical behaviors that influence its stability and reactivity. The compound has been reported to disproportionate in ether solution during prolonged storage periods, indicating a tendency toward chemical rearrangement under certain conditions . When treated with alcoholic hydrogen chloride, levopimaric acid undergoes conversion to abietic acid within a few hours, demonstrating its susceptibility to acid-catalyzed isomerization .

Thermal treatment represents another significant factor affecting levopimaric acid's chemical behavior. When heated to temperatures between 150-200°C, levopimaric acid undergoes isomerization to form a mixture of palustric, neoabietic, and abietic acids . This thermal isomerization process has implications for both the processing of pine resins and the development of industrial applications for levopimaric acid derivatives.

The carboxylic acid functional group in levopimaric acid enables various chemical transformations, including esterification, amidation, and other derivatization reactions. These transformations have been exploited to create numerous derivatives with enhanced or modified biological activities compared to the parent compound.

Biological Activities and Pharmacological Properties

Anticancer Properties

Levopimaric acid has demonstrated significant anticancer properties through multiple mechanisms. Research has shown that levopimaric acid induces apoptosis in cancer cells, contributing to its anticancer activity . A particularly noteworthy mechanism involves its ability to induce mitochondrial dysfunction in cancer cells under in vitro conditions, which may represent a key pathway for its anticancer effects .

Studies focusing on the anticancer properties of levopimaric acid have provided evidence for specific cellular mechanisms. For instance, in cisplatin-resistant human lung carcinoma, levopimaric acid has been shown to exert anticancer effects through multiple pathways including autophagy induction, reactive oxygen species (ROS)-mediated mitochondrial dysfunction, cell apoptosis, and modulation of the ERK/MAPK/JNK signaling pathway . These findings suggest potential applications for levopimaric acid in addressing chemotherapy resistance in cancer treatment.

The development of modified derivatives has further expanded the anticancer potential of levopimaric acid. Various diene adducts and their modified derivatives have demonstrated enhanced antitumor effects compared to the parent compound. For example, 1,4-dihydroxyiminodihydroquinopimaric acid methyl ester has shown cytotoxic activity against various human cancer cell lines in vitro, as well as antitumor activity against breast carcinoma and colon adenocarcinoma in vivo .

Other Biological Activities

Beyond its anticancer properties, levopimaric acid exhibits a diverse range of biological activities that make it a compound of significant interest for various biomedical applications. The compound has demonstrated antioxidant properties, contributing to its potential applications in conditions associated with oxidative stress . Additionally, levopimaric acid possesses antibacterial activities, suggesting potential applications in infectious disease treatment or as a preservative agent .

Cardiovascular activities represent another important aspect of levopimaric acid's biological profile. While the specific mechanisms underlying these cardiovascular effects require further elucidation, this property adds to the compound's potential therapeutic applications . Some derivatives of levopimaric acid, particularly hydrazides, have been investigated for their potential as blood pressure-lowering agents .

These diverse biological activities highlight the potential of levopimaric acid as a multi-target therapeutic agent and provide a foundation for further research into targeted derivatives with enhanced specificity and efficacy for particular biological applications.

Research Findings on Modified Levopimaric Acid Derivatives

Membranotropic Effects on Mitochondria

Recent research has focused extensively on the effects of modified levopimaric acid diene adducts on mitochondrial function. These studies have revealed significant membranotropic effects, indicating interactions with and alterations of mitochondrial membrane properties. Modified levopimaric acid diene adducts have been shown to affect mitochondrial membranes in several ways, including reducing membrane fluidity and contributing to nonspecific permeabilization of the lipid bilayer .

The membranotropic properties of these compounds extend beyond mitochondrial membranes. Studies using unilamellar lecithin liposomes have demonstrated that modified levopimaric acid diene adducts can induce nonspecific permeabilization of these model membrane systems as well, confirming their general membranotropic nature . This capability to interact with and alter membrane properties contributes significantly to their biological effects and potential therapeutic applications.

The surface-active properties displayed by these compounds represent another important aspect of their membranotropic effects. By altering membrane fluidity and permeability, these compounds can influence various cellular processes dependent on membrane integrity and function, potentially explaining some of their observed biological activities .

Mitochondrial Oxidative Phosphorylation

Modified levopimaric acid diene adducts have demonstrated significant effects on mitochondrial oxidative phosphorylation (OXPHOS), a critical energy-producing process in cells. Research has shown that these compounds can dose-dependently reduce the efficiency of oxidative phosphorylation in mitochondria through multiple mechanisms .

One key mechanism involves the inhibition of specific complexes in the mitochondrial respiratory chain. Studies have demonstrated that modified levopimaric acid diene adducts can inhibit the activity of complexes III and IV of the respiratory chain, thereby disrupting electron transport and reducing energy production efficiency . Additionally, these compounds have displayed protonophore action, which further contributes to their effects on mitochondrial function .

The impact on mitochondrial membrane potential represents another significant aspect of their effects on OXPHOS. Modified levopimaric acid diene adducts have been shown to decrease the membrane potential in mitochondria energized by both glutamate/malate (complex I substrates) and succinate (complex II substrate) . This disruption of membrane potential has profound implications for mitochondrial function and cellular energy production.

Interestingly, the effects of these compounds on reactive oxygen species (ROS) production by mitochondria vary depending on the specific derivative and conditions. Some compounds (identified as compounds 1 and 2 in research) reduce the generation of hydrogen peroxide by mitochondria, while others (compound 3) exhibit pronounced antioxidant effects under certain conditions but can cause ROS overproduction under different conditions . These differential effects on ROS production add complexity to their biological profile and potential therapeutic applications.

Synthesis and Transformation

Extraction from Natural Sources

Levopimaric acid can be efficiently extracted from natural pine oleoresin through specific chemical processes. The basic extraction process involves dissolving pine oleoresin in acetone followed by precipitation of resin acid salts through the addition of an amine to the solution . This process allows for the selective separation of levopimaric acid and other resin acids from the non-acidic components of the rosin.

Research has shown that the yield and quality of the recovered rosin depend significantly on the amount of amine used in the precipitation process . Following precipitation, ion-exchange resins such as Amberlite IRC 50 have been successfully employed for the liberation of the free acid from the amine salt . This multi-step extraction and purification process provides access to high-quality levopimaric acid for research and industrial applications.

Synthetic Applications

Levopimaric acid serves as a valuable starting material for the synthesis of various compounds with enhanced or novel properties. One notable example is its use as a starting material for the synthesis of (−)-warburganal, a bioactive natural product . The synthesis proceeds via the endoperoxide of methyl levopimarate, which undergoes a series of transformations including ozonolysis, protection of the resulting aldehyde function, reduction, and treatment with sodium methoxide .

Numerous other derivatives have been prepared from levopimaric acid, including esters, amides, isocyanates, and various other functional derivatives . These chemical transformations expand the potential applications of levopimaric acid in various fields, from pharmaceuticals to materials science.

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